2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C14H18O5 It is characterized by the presence of a benzaldehyde group substituted with a 1,3-dioxane ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(1,3-dioxan-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxane ring. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzoic acid
Reduction: 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the dioxane ring may interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethanol
- 3-Methoxybenzaldehyde
- 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Uniqueness
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both a dioxane ring and a methoxy-substituted benzaldehyde group. This combination imparts distinct chemical properties and reactivity compared to its similar compounds. The dioxane ring provides stability and hydrophobic interactions, while the methoxy group offers sites for further functionalization .
Properties
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-12-5-2-4-11(10-15)14(12)19-9-6-13-17-7-3-8-18-13/h2,4-5,10,13H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUUZNDIVEXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCC2OCCCO2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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